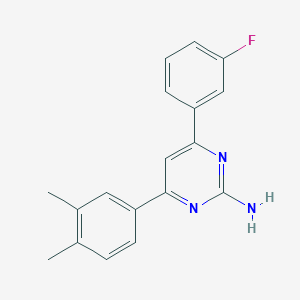

4-(3,4-Dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine

CAS No.: 1354915-94-8

Cat. No.: VC11702784

Molecular Formula: C18H16FN3

Molecular Weight: 293.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354915-94-8 |

|---|---|

| Molecular Formula | C18H16FN3 |

| Molecular Weight | 293.3 g/mol |

| IUPAC Name | 4-(3,4-dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine |

| Standard InChI | InChI=1S/C18H16FN3/c1-11-6-7-14(8-12(11)2)17-10-16(21-18(20)22-17)13-4-3-5-15(19)9-13/h3-10H,1-2H3,(H2,20,21,22) |

| Standard InChI Key | QGMORCDSTLASSX-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)F)N)C |

| Canonical SMILES | CC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)F)N)C |

Introduction

Chemical Identity

| Property | Details |

|---|---|

| IUPAC Name | 4-(3,4-dimethylphenyl)-6-(3-fluorophenyl)pyrimidin-2-amine |

| Molecular Formula | |

| Molecular Weight | 293.34 g/mol |

| PubChem CID | 75360189 |

| CAS Number | 1354915-94-8 |

The compound consists of a pyrimidine ring substituted with two distinct aromatic groups: a dimethylphenyl group at position 4 and a fluorophenyl group at position 6. It also features an amine group at position 2 of the pyrimidine ring.

Visualization

The compound's two-dimensional (2D) and three-dimensional (3D) structures reveal its planar aromatic system with slight deviations due to substituent steric interactions.

Synthesis

The synthesis of pyrimidine derivatives like this compound typically involves:

-

Cyclization Reactions: Formation of the pyrimidine core through condensation reactions between precursors such as amidines and β-diketones.

-

Selective Substitution: Introduction of the dimethylphenyl and fluorophenyl groups through nucleophilic aromatic substitution or Suzuki coupling methods.

-

Purification: Techniques like recrystallization or chromatography are used to isolate the final product in high purity.

Potential Research Directions

Future studies could focus on:

-

Pharmacokinetics: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

-

Structure-Activity Relationship (SAR): Modifying substituents to optimize biological activity.

-

In Vitro/In Vivo Testing: Evaluating efficacy against specific disease models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume